2-Fluoro-5-iodonicotinic acid is a halogenated derivative of nicotinic acid, featuring a fluorine atom at the 2-position and an iodine atom at the 5-position of the pyridine ring. This compound belongs to the class of fluorinated heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The presence of halogens often enhances the lipophilicity and bioactivity of organic molecules, making them valuable in pharmaceutical applications.
2-Fluoro-5-iodonicotinic acid is classified as:
The synthesis of 2-fluoro-5-iodonicotinic acid typically involves multiple steps, including:
One common synthetic route involves:
The molecular formula for 2-fluoro-5-iodonicotinic acid is . The structure features:
2-Fluoro-5-iodonicotinic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing effects of the halogens, which enhance its electrophilic character, making it more susceptible to nucleophilic attack .
The mechanism of action for compounds like 2-fluoro-5-iodonicotinic acid often involves interaction with biological targets such as enzymes or receptors. The presence of halogens can enhance binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.
Experimental studies may reveal specific targets within biological systems, contributing to its pharmacological profile. For instance, derivatives of nicotinic acids are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission .
Relevant data on boiling point and melting point may vary based on purity and specific synthesis methods used .
2-Fluoro-5-iodonicotinic acid has several applications in scientific research:
The compound's unique properties make it a candidate for further exploration in drug development and material sciences .
Nicotinic acetylcholine receptors (nAChRs) play critical roles in neurotransmission and cognitive function, with their dysregulation implicated in neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), addiction, and lung cancer. Non-invasive imaging of nAChR distribution and density using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) requires radioligands with high target affinity and optimized pharmacokinetics. Halogenated pyridine derivatives, particularly those derived from nicotinic acid scaffolds, serve as foundational chemical templates for tracer development. Compounds like 2-fluoro-5-iodonicotinic acid enable synthetic access to advanced imaging probes through strategic functionalization of its halogenated pyridine core. This versatility addresses key challenges in nAChR imaging, including slow brain kinetics and low signal-to-noise ratios observed in early-generation tracers [2] [6].
Substituted nicotinic acid derivatives serve as precursor scaffolds for synthesizing high-affinity nAChR radioligands. The carboxyl group of 2-fluoro-5-iodonicotinic acid facilitates conjugation to azetidine or pyrrolidine pharmacophores—structural motifs critical for receptor engagement. For example:
Table 1: Key nAChR Tracers Derived from Nicotinic Acid Scaffolds
Tracer Name | Targeted nAChR Subtype | Imaging Modality | Clinical/Research Utility |
---|---|---|---|
2-¹⁸F-A-85380 | α4β2 | PET | Quantification of brain nAChR density [2] |
5-¹²³I-A-85380 | α4β2 | SPECT | Receptor availability in neurodegeneration [4] |
¹⁸F-Niofene | α4β2 | PET/SPECT | Rapid brain kinetics (≤40 min equilibrium) [4] |
¹⁸F-ZW-104 | α4β2 | PET | Improved signal-to-noise vs. A-85380 [8] |
These derivatives enable quantification of nAChR density changes in neurodegenerative conditions. Studies using [¹⁸F]-2-fluoro-A-85380-PET revealed significantly lower vascular nAChR uptake in Parkinson’s disease patients compared to healthy controls, highlighting their diagnostic utility [2].
The structural optimization of pyridine-based tracers has evolved to address limitations in early probes like [¹⁸F]-2-fluoro-A-85380, which required 4–6-hour scan times due to slow brain kinetics. Key advances include:
Table 2: Impact of Pyridine Scaffold Modifications on Tracer Performance
Structural Feature | Example Tracer | Binding Affinity (Ki, nM) | Time to Equilibrium |
---|---|---|---|
2-Fluoro substitution | 2-¹⁸F-A-85380 | 0.05 [6] | >4 hours [6] |
5-Iodo substitution | 5-¹²³I-A-85380 | 0.03 [4] | >6 hours [4] |
3,4-Dehydropyrrolinyl moiety | ¹⁸F-Niofene | 0.27 [4] | 30–40 min [4] |
5-(Fluorohexynyl) chain | ¹⁸F-ZW-104 | 0.20 [8] | 60 min [8] |
Fluorine and iodine serve complementary roles in optimizing tracer performance:
Fluorine’s Contributions:
Iodine’s Contributions:
Table 3: Halogen-Specific Contributions to Tracer Properties
Property | Fluorine Substituent | Iodine Substituent |
---|---|---|
Atomic radius (Å) | 1.47 | 1.98 |
Electronegativity | 3.98 | 2.66 |
Role in binding | Hydrogen bonding to Trp156 [10] | Hydrophobic pocket filling [10] |
Imaging modality | PET | SPECT/PET |
Impact on lipophilicity | Moderate increase (Δlog P = +0.5) | Significant increase (Δlog P = +1.2) |
The synergistic effect of fluorine/iodine dual substitution enhances receptor interaction kinetics. In niofene, fluorine accelerates brain uptake while iodine prolongs residence time at α4β2 receptors, improving target-to-background ratios [4].
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: